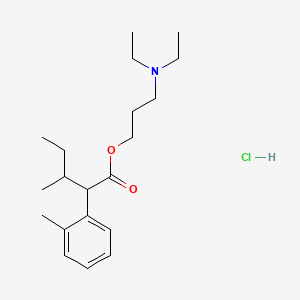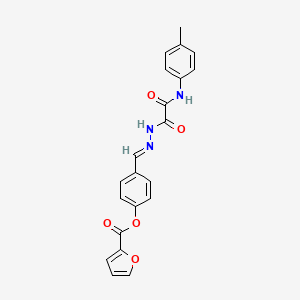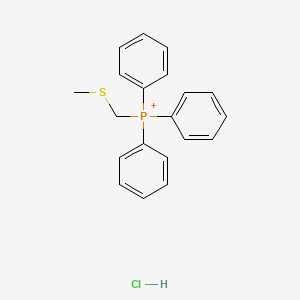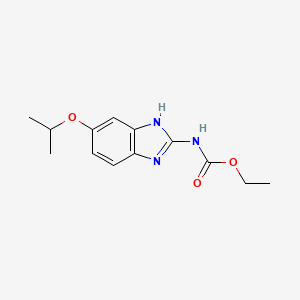
2-Bromoethyl 2,6-dichlorophenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromoethyl 2,6-dichlorophenylcarbamate is a chemical compound with the molecular formula C9H8BrCl2NO2 and a molecular weight of 312.98 g/mol . This compound is known for its unique structure, which includes a bromoethyl group attached to a dichlorophenylcarbamate moiety. It is used in various scientific research applications due to its reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromoethyl 2,6-dichlorophenylcarbamate typically involves the reaction of 2,6-dichlorophenyl isocyanate with 2-bromoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2,6-Dichlorophenyl isocyanate} + \text{2-Bromoethanol} \rightarrow \text{this compound} ]
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromoethyl 2,6-dichlorophenylcarbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used, while reducing agents include sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: The major products are the substituted carbamates.
Hydrolysis: The major products are 2,6-dichloroaniline and 2-bromoethanol.
Oxidation and Reduction: The products depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Bromoethyl 2,6-dichlorophenylcarbamate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce the bromoethyl and carbamate functionalities into target molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Bromoethyl 2,6-dichlorophenylcarbamate involves its interaction with specific molecular targets. The bromoethyl group can act as an alkylating agent, reacting with nucleophilic sites on proteins and other biomolecules. This can lead to the inhibition of enzyme activity or the disruption of cellular processes. The dichlorophenylcarbamate moiety may also contribute to the compound’s biological activity by interacting with specific receptors or enzymes.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromoethyl 2,4-dichlorophenylcarbamate: Similar structure but with the chlorine atoms in different positions.
2-Bromoethyl phenylcarbamate: Lacks the chlorine atoms on the phenyl ring.
2-Chloroethyl 2,6-dichlorophenylcarbamate: Similar structure but with a chloroethyl group instead of a bromoethyl group.
Uniqueness
2-Bromoethyl 2,6-dichlorophenylcarbamate is unique due to the presence of both the bromoethyl and dichlorophenylcarbamate groups. This combination imparts specific reactivity and potential biological activities that are not observed in similar compounds. The positioning of the chlorine atoms on the phenyl ring also plays a crucial role in determining the compound’s properties and interactions .
Propiedades
Fórmula molecular |
C9H8BrCl2NO2 |
|---|---|
Peso molecular |
312.97 g/mol |
Nombre IUPAC |
2-bromoethyl N-(2,6-dichlorophenyl)carbamate |
InChI |
InChI=1S/C9H8BrCl2NO2/c10-4-5-15-9(14)13-8-6(11)2-1-3-7(8)12/h1-3H,4-5H2,(H,13,14) |
Clave InChI |
FVDPTGVJVTUYDF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)NC(=O)OCCBr)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




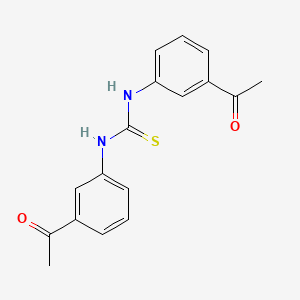



![N-(5-(diethylamino)-2-{[4-(dimethylamino)phenyl]diazenyl}phenyl)urea](/img/structure/B11958034.png)
